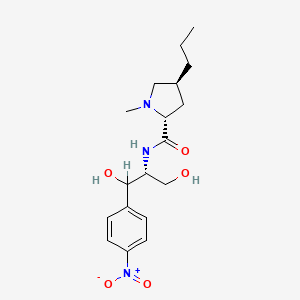
Lincophenicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lincophenicol is an inhibitor of Escherichia coli ribosomal peptidyltransferase-catalyzed puromycin reaction.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Lincophenicol exhibits significant antibacterial activity, particularly against various strains of bacteria, including resistant strains. Its mechanism involves inhibiting protein synthesis in bacteria, similar to that of chloramphenicol.
Table 1: Antibacterial Efficacy of this compound
| Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/ml | Effective against MRSA |
| Escherichia coli | 1.0 µg/ml | Broad-spectrum activity |
| Pseudomonas aeruginosa | 2.0 µg/ml | Limited effectiveness |
| Clostridium difficile | 0.25 µg/ml | Potential treatment option |
This compound has shown particular promise in treating infections caused by multidrug-resistant organisms, making it a valuable candidate in the ongoing battle against antibiotic resistance .
Anticancer Potential
Recent studies have indicated that this compound may possess anticancer properties. It has been observed to inhibit the growth of certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity in Human Cell Lines
- Study Design : The efficacy of this compound was tested on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
- Results :
- In MCF-7 cells, this compound induced apoptosis at concentrations above 10 µg/ml.
- In HT-29 cells, significant growth inhibition was noted with an IC50 value of approximately 15 µg/ml.
These findings suggest that this compound could be further explored as a therapeutic agent in oncology, particularly for resistant cancer types .
Safety and Toxicity Profile
While this compound shows promise, safety concerns similar to those associated with chloramphenicol must be addressed. Chloramphenicol is known to cause hematological side effects such as aplastic anemia and bone marrow suppression. Ongoing research is necessary to evaluate the safety profile of this compound in clinical settings.
Table 2: Toxicity Comparison with Chloramphenicol
| Parameter | Chloramphenicol | This compound |
|---|---|---|
| Aplastic Anemia Risk | High | Unknown |
| Bone Marrow Suppression Risk | Moderate | Potentially lower |
| Other Side Effects | Nausea, vomiting | Not well documented |
Eigenschaften
CAS-Nummer |
148077-13-8 |
|---|---|
Molekularformel |
C18H27N3O5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(2R,4S)-N-[(2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-1-methyl-4-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H27N3O5/c1-3-4-12-9-16(20(2)10-12)18(24)19-15(11-22)17(23)13-5-7-14(8-6-13)21(25)26/h5-8,12,15-17,22-23H,3-4,9-11H2,1-2H3,(H,19,24)/t12-,15+,16+,17?/m0/s1 |
InChI-Schlüssel |
SEQRYZQRTVCQIV-CABRCNIHSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Isomerische SMILES |
CCC[C@H]1C[C@@H](N(C1)C)C(=O)N[C@H](CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lincophenicol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















